molecular formula C9H14OS2 B13760999 1,2-(Trimethylenedithio)cyclohexanone

1,2-(Trimethylenedithio)cyclohexanone

Cat. No.: B13760999
M. Wt: 202.3 g/mol
InChI Key: AHKUISCJVXNXML-UHFFFAOYSA-N
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Description

1,2-(Trimethylenedithio)cyclohexanone (CAS: 51310-03-3) is a sulfur-functionalized cyclohexanone derivative with the molecular formula C₉H₁₅OS₂ . The compound features a cyclohexanone backbone substituted with a trimethylenedithio group (–SCH₂CH₂CH₂S–), which imparts unique electronic and steric properties. This structure distinguishes it from other cyclohexanone derivatives, such as oxygenated diols, diketones, or nitrogen-containing analogs.

Properties

Molecular Formula

C9H14OS2

Molecular Weight

202.3 g/mol

IUPAC Name

2,3,4,5a,7,8,9,9a-octahydrobenzo[b][1,4]dithiepin-6-one

InChI

InChI=1S/C9H14OS2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h8-9H,1-6H2

InChI Key

AHKUISCJVXNXML-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=O)C1)SCCCS2

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-(Trimethylenedithio)cyclohexanone involves several steps. One common method starts with the reaction of cyclohexanone with pyrrolidine to form 1-pyrrolidinocyclohexene. This intermediate is then reacted with trimethylene dithiotosylate in the presence of triethylamine and anhydrous acetonitrile under reflux conditions. The reaction mixture is then treated with hydrochloric acid, followed by extraction and purification to yield 1,2-(Trimethylenedithio)cyclohexanone .

Chemical Reactions Analysis

1,2-(Trimethylenedithio)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylenedithio group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

1,2-(Trimethylenedithio)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-(Trimethylenedithio)cyclohexanone involves its interaction with various molecular targets. The trimethylenedithio group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Functional Groups Key Structural Differences References
1,2-(Trimethylenedithio)cyclohexanone C₉H₁₅OS₂ Dithioether, ketone Trimethylenedithio group (-S-CH₂-CH₂-CH₂-S-)
4,5-Ethylenedithio-1,3-dithiol-2-one C₅H₄S₄O Dithiolone, ethylenedithio Fused dithiolone ring system
3,3,6,6-Tetramethyl-1,2-cyclohexanedione C₁₀H₁₆O₂ Diketone, methyl substituents Two ketone groups; methyl steric hindrance
1,2-Cyclohexanediol C₆H₁₂O₂ Vicinal diol Polar hydroxyl groups
4-Cyclohexenylaniline derivatives C₁₂H₁₅N Cyclohexenyl, amine Nitrogen-containing aromatic system

Key Observations :

Key Observations :

  • The synthesis of sulfur-containing derivatives like 1,2-(Trimethylenedithio)cyclohexanone may parallel methods used for 4-cyclohexenylaniline derivatives, where iodine catalyzes C–S bond formation .
  • Microbial pathways dominate the production of diols (e.g., 1,2-cyclohexanediol), contrasting with the abiotic synthesis of dithio or dione analogs .

Physical and Chemical Properties

Compound Name Boiling Point Solubility Reactivity Stability
1,2-(Trimethylenedithio)cyclohexanone Not reported Likely low in water High sulfur nucleophilicity Air-stable (assumed)
Cyclohexanone 155°C Miscible in organic solvents Electrophilic ketone; prone to oxidation Sensitive to light/air
1,2-Cyclohexanediol 240°C High in water Oxidizes to diketones Thermally stable
3,3,6,6-Tetramethyl-1,2-cyclohexanedione 285°C Low in water Steric hindrance limits reactivity High thermal stability

Key Observations :

  • The dithio group in 1,2-(Trimethylenedithio)cyclohexanone likely increases resistance to oxidation compared to cyclohexanone, which is prone to forming peroxides .
  • Steric effects in 3,3,6,6-tetramethyl-1,2-cyclohexanedione reduce its reactivity compared to the less hindered target compound .

Key Observations :

Toxicological and Environmental Impact

  • Cyclohexanone: Moderately toxic to mammals; causes CNS depression; low aquatic toxicity .
  • 1,2-(Trimethylenedithio)cyclohexanone: No toxicity data available; sulfur groups may influence biodegradation pathways.

Key Observations :

  • The environmental fate of dithio compounds remains understudied compared to oxygenated derivatives like cyclohexanediols .

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